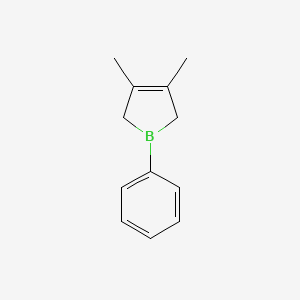
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a borole ring with two methyl groups and a phenyl group attached
Métodos De Preparación
The synthesis of 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole typically involves the reaction of phenylboronic acid with 3,4-dimethyl-1,2-dihydro-1H-pyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the borole ring.
Análisis De Reacciones Químicas
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the borole ring into more saturated boron-containing compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: Research is ongoing into its potential use as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials, such as boron-doped graphene and other boron-containing nanomaterials.
Mecanismo De Acción
The mechanism by which 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole exerts its effects is primarily through its boron atom. Boron can form stable covalent bonds with various elements, making it a versatile component in chemical reactions. In biological systems, boron can interact with biomolecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.
Comparación Con Compuestos Similares
Similar compounds to 3,4-Dimethyl-1-phenyl-2,5-dihydro-1H-borole include other borole derivatives, such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound has a similar structure but contains a benzoimidazole ring instead of a borole ring.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: Another boron-containing compound with applications in organic electronics.
Dipyrone: A boron-containing pharmaceutical with analgesic and antipyretic properties.
The uniqueness of this compound lies in its specific borole ring structure, which imparts distinct chemical and physical properties compared to other boron-containing compounds.
Propiedades
Número CAS |
112238-06-9 |
|---|---|
Fórmula molecular |
C12H15B |
Peso molecular |
170.06 g/mol |
Nombre IUPAC |
3,4-dimethyl-1-phenyl-2,5-dihydroborole |
InChI |
InChI=1S/C12H15B/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
Clave InChI |
RJEWGMKPLOLPAW-UHFFFAOYSA-N |
SMILES canónico |
B1(CC(=C(C1)C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


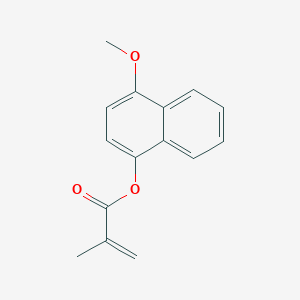
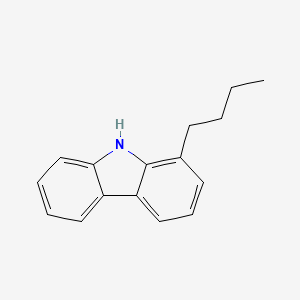
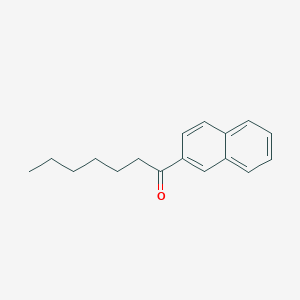
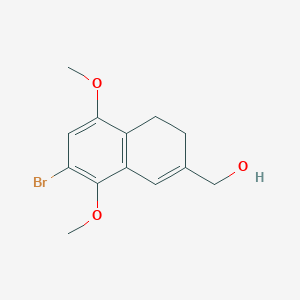
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

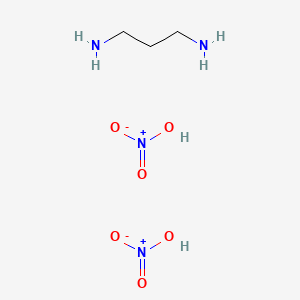
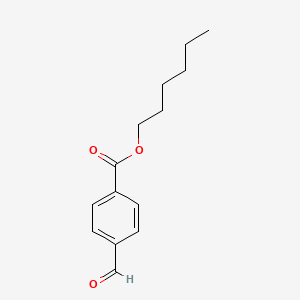

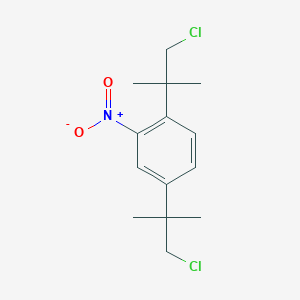

![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
